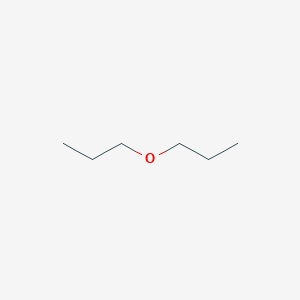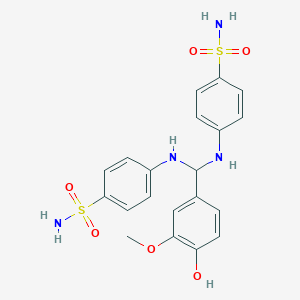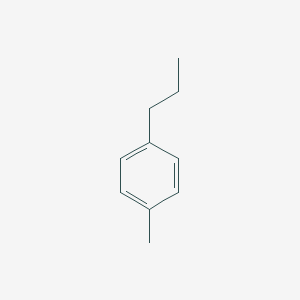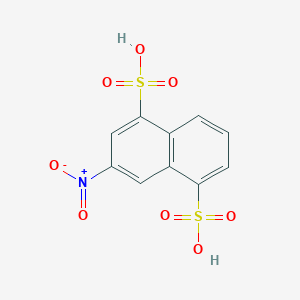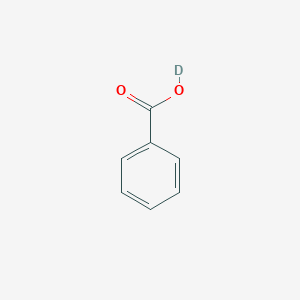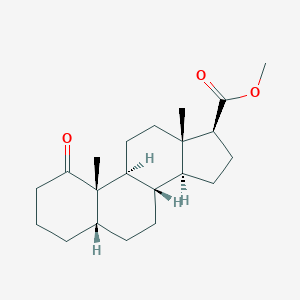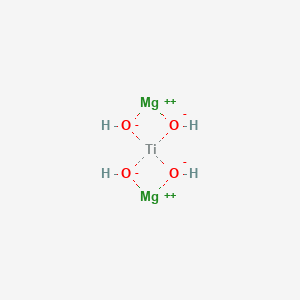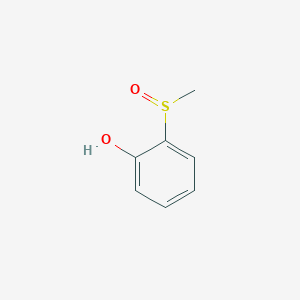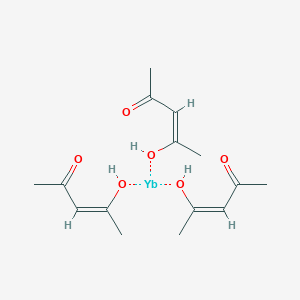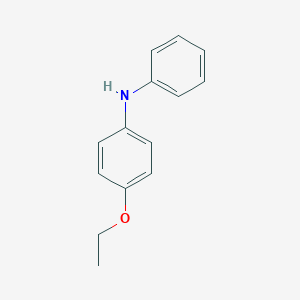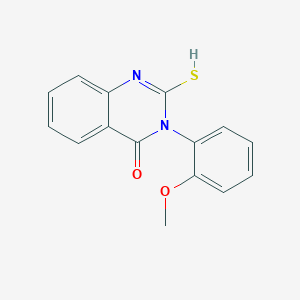![molecular formula C12H8O4Si B086958 2,2'-Spirobi[1,3,2-benzodioxasilole] CAS No. 181-88-4](/img/structure/B86958.png)
2,2'-Spirobi[1,3,2-benzodioxasilole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Spirobi[1,3,2-benzodioxasilole] is an organosilicon compound characterized by a spiro linkage between two benzodioxasilole units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Spirobi[1,3,2-benzodioxasilole] typically involves the reaction of catechol with dichlorodimethylsilane in the presence of a base. The reaction proceeds through the formation of an intermediate siloxane, which then undergoes cyclization to form the spiro compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2,2’-Spirobi[1,3,2-benzodioxasilole] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as recrystallization or chromatography may be employed to obtain the desired product.
化学反应分析
Types of Reactions
2,2’-Spirobi[1,3,2-benzodioxasilole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds.
科学研究应用
2,2’-Spirobi[1,3,2-benzodioxasilole] has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organosilicon compounds.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of silicone-based materials.
作用机制
The mechanism by which 2,2’-Spirobi[1,3,2-benzodioxasilole] exerts its effects depends on its application. In materials science, its unique structure allows for the formation of stable, high-performance materials. In organic synthesis, the spiro linkage provides a rigid framework that can influence the reactivity and selectivity of chemical reactions. The molecular targets and pathways involved vary based on the specific application and the nature of the interactions with other molecules.
相似化合物的比较
Similar Compounds
- 2,2’-Spirobi[1,3,2-benzodioxasiline]
- 2,2’-Spirobi[1,3,2-benzodioxaborole]
- 2,2’-Spirobi[1,3,2-benzodioxagermole]
Uniqueness
2,2’-Spirobi[1,3,2-benzodioxasilole] is unique due to the presence of silicon in its structure, which imparts distinct chemical and physical properties compared to its boron and germanium analogs. The silicon atom provides greater thermal stability and resistance to oxidation, making it particularly valuable in high-performance materials and industrial applications.
属性
IUPAC Name |
2,2'-spirobi[1,3,2-benzodioxasilole] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4Si/c1-2-6-10-9(5-1)13-17(14-10)15-11-7-3-4-8-12(11)16-17/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGVCVIJIPKSGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)O[Si]3(O2)OC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
